BRPF Family Bromodomain Selectivity: Differential IC50 Values Across BRPF1, BRPF2-BRD1, and BRPF3
This compound demonstrates differential inhibitory potency across the three bromodomain-containing members of the BRPF scaffolding protein family. Against human BRPF1, it exhibits an IC50 of 65 nM, whereas activity against human BRPF2-BRD1 is substantially reduced (IC50 = 1,400 nM), and activity against human BRPF3 is minimal (IC50 = 7,600 nM) [1]. This intra-family selectivity profile distinguishes it from pan-BRPF inhibitors or analogs with altered substitution that may exhibit different selectivity windows.
| Evidence Dimension | Inhibitory potency (IC50) across BRPF family bromodomains |
|---|---|
| Target Compound Data | BRPF1: IC50 = 65 nM; BRPF2-BRD1: IC50 = 1,400 nM; BRPF3: IC50 = 7,600 nM |
| Comparator Or Baseline | Intra-family comparison across BRPF1, BRPF2-BRD1, and BRPF3 |
| Quantified Difference | 21.5-fold selectivity for BRPF1 over BRPF2-BRD1; 117-fold selectivity for BRPF1 over BRPF3 |
| Conditions | Inhibition of recombinant human BRPF proteins expressed in Escherichia coli BL21 after 1 hr by BROMOscan assay |
Why This Matters
This intra-family selectivity profile enables researchers to dissect the specific biological role of BRPF1 while minimizing confounding effects from BRPF2/BRPF3 engagement, a capability not offered by non-selective analogs.
- [1] BindingDB. BDBM50249772 (CHEMBL4067436). IC50 values for 1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine against human BRPF1 (65 nM), BRPF2-BRD1 (1,400 nM), and BRPF3 (7,600 nM). Assay: BROMOscan, 1 hr incubation. View Source
